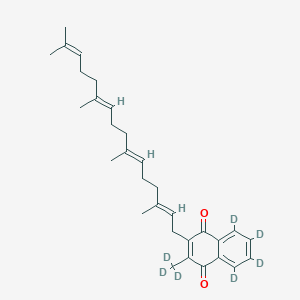

Menaquinone 4-d7

Description

Contextualizing Vitamin K Research and the Role of Isotopic Tracers

Vitamin K designates a group of fat-soluble vitamins essential for various physiological processes, including blood coagulation and bone metabolism. smolecule.comcambridge.org The two primary natural forms are phylloquinone (PK, or vitamin K1) and menaquinones (MKs, or vitamin K2). Menaquinones are a family of compounds with side chains of varying lengths, with Menaquinone-4 (MK-4) being the predominant form in animal tissues. caymanchem.comresearchgate.net

Understanding the absorption, distribution, metabolism, and excretion (ADME) of different vitamin K forms is crucial. Isotopic tracers, which are molecules where one or more atoms have been replaced by an isotope, are invaluable tools in this research. ontosight.aioncohemakey.com By introducing a labeled form of vitamin K into a biological system, researchers can track its metabolic fate with high precision. numberanalytics.comnih.gov

Principles of Stable Isotope Labeling in Metabolic and Analytical Science

Stable isotope labeling is a non-radioactive technique that involves incorporating stable isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into a molecule of interest. numberanalytics.comcreative-proteomics.com These labeled molecules are chemically identical to their unlabeled counterparts but have a different mass. ontosight.ainih.gov This mass difference allows them to be distinguished and quantified using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. ontosight.ainumberanalytics.com

In metabolic research, stable isotope labeling enables the tracing of metabolic pathways and the quantification of metabolite fluxes. numberanalytics.comcreative-proteomics.com In analytical science, isotopically labeled compounds, such as Menaquinone-4-d7, serve as ideal internal standards for quantitative analysis. smolecule.comclearsynth.com An internal standard is a compound with a known concentration added to a sample to correct for variations during analysis, thereby improving the accuracy and precision of the measurement. clearsynth.com

Rationale for Deuteration at the Menaquinone-4 Position (d7)

Menaquinone-4-d7 is specifically designed for use in research, with deuterium atoms replacing hydrogen atoms at seven specific positions on the molecule. caymanchem.combiomol.com This deuteration provides a distinct mass signature that makes it easily distinguishable from the naturally occurring, unlabeled MK-4. caymanchem.comclearsynth.com

The strategic placement of deuterium atoms on the Menaquinone-4 molecule allows for precise tracking. caymanchem.comnih.gov When MK-4-d7 is introduced into a biological system, its metabolic products will also contain the deuterium label, enabling researchers to follow the conversion and breakdown of MK-4. nih.gov This specificity is crucial for studies investigating the conversion of other forms of vitamin K, like phylloquinone, into MK-4 within tissues. researchgate.net Research has utilized deuterium-labeled phylloquinone (PK-d7) to demonstrate its conversion to deuterated MK-4 (MK-4-d7) in various tissues, confirming the metabolic pathway. nih.gov

While radioisotopes have historically been used in metabolic research, stable isotopes like deuterium offer significant advantages, particularly in human studies. researchgate.netnih.gov Stable isotopes are non-radioactive and therefore pose no risk of radiation exposure, making them safe for use in all populations, including vulnerable groups. oncohemakey.comcambridge.org This safety profile allows for long-term studies and repeat measurements in the same subjects. cambridge.organnualreviews.org Furthermore, the analytical methods used to detect stable isotopes, such as mass spectrometry, can simultaneously measure both the labeled and unlabeled forms of a compound, providing a comprehensive picture of its metabolism. oncohemakey.com In contrast, radioisotope methodologies can be more expensive and require specialized handling and disposal procedures. nih.gov

Specificity of Deuterium Labeling for Tracking

Overview of Key Research Applications for Menaquinone 4-d7

The primary application of Menaquinone-4-d7 is as an internal standard for the accurate quantification of endogenous MK-4 in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.combiomol.com Its use is critical in a variety of research areas:

Metabolic Studies: MK-4-d7 is instrumental in tracer studies to investigate the absorption, distribution, metabolism, and excretion of vitamin K2. ontosight.aismolecule.com By administering MK-4-d7, scientists can track its conversion to other metabolites and understand its role in various tissues.

Pharmacokinetic Studies: This labeled compound helps in determining the pharmacokinetic profile of MK-4, which is essential for understanding its bioavailability and biological effects. ontosight.ai

Clinical Diagnostics: Accurate measurement of MK-4 levels is important for assessing vitamin K status and its relationship with health and disease. cambridge.orgnih.gov The use of MK-4-d7 as an internal standard improves the reliability of these diagnostic tests. nih.govbevital.no

Food Science: It can be used for the quality control of foods and dietary supplements fortified with vitamin K2. ontosight.ai

Table 1: Properties of Menaquinone-4-d7

| Property | Value |

|---|---|

| Formal Name | 2-(methyl-d3)-3-[(2E,6E,10E)-3,7,11,15-tetramethyl-2,6,10,14-hexadecatetraen-1-yl]-1,4-naphthalenedione-5,6,7,8-d4 caymanchem.com |

| CAS Number | 1233937-25-1 caymanchem.com |

| Molecular Formula | C₃₁H₃₃D₇O₂ caymanchem.com |

| Formula Weight | 451.7 caymanchem.com |

| Purity | ≥99% deuterated forms (d1-d7) caymanchem.com |

Table 2: Research Applications of Menaquinone-4-d7

| Application | Description | Key Findings |

|---|---|---|

| Internal Standard in Mass Spectrometry | Used for the accurate quantification of Menaquinone-4 in biological samples like plasma and serum. caymanchem.combevital.no | Enables precise measurement of MK-4 levels, with methods developed for quantifying phylloquinone and menaquinones in human plasma. nih.govbevital.no |

| Metabolic Tracer Studies | Utilized to track the metabolic conversion of other vitamin K forms into Menaquinone-4 in tissues. researchgate.net | Studies have confirmed that dietary phylloquinone and other menaquinones serve as precursors for tissue MK-4. researchgate.netnih.gov |

| Investigation of Biosynthetic Pathways | Employed to identify the enzymes responsible for the conversion of vitamin K precursors to Menaquinone-4. | Helped identify the enzyme UBIAD1 as a key player in the biosynthesis of MK-4 from other vitamin K forms. |

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| Menaquinone-4 | MK-4 |

| Menaquinone-4-d7 | MK-4-d7 |

| Phylloquinone | PK |

| Phylloquinone-d7 | PK-d7 |

| Deuterium | ²H or D |

| Carbon-13 | ¹³C |

Structure

3D Structure

Properties

IUPAC Name |

5,6,7,8-tetradeuterio-2-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16+,25-20+/i6D3,7D,8D,18D,19D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKHGMERMDICWDU-CKBRGKTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Physicochemical Characterization for Research Grade Menaquinone 4 D7

Strategies for the Stereoselective Deuteration of Menaquinone-4

The synthesis of Menaquinone 4-d7 involves the strategic incorporation of deuterium (B1214612) atoms into the Menaquinone-4 structure. This can be achieved through chemical synthesis pathways or, in some contexts, through enzymatic processes.

Chemical Synthesis Pathways for Deuterated Isomers

Chemical synthesis of this compound is a multi-step process that allows for precise control over the location of deuterium labeling. smolecule.com A common strategy involves the deuteration of the naphthoquinone ring and the methyl group at the 2-position. caymanchem.com The formal name for this compound is 2-(methyl-d3)-3-[(2E,6E,10E)-3,7,11,15-tetramethyl-2,6,10,14-hexadecatetraen-1-yl]-1,4-naphthalenedione-5,6,7,8-d4. caymanchem.com

The synthesis often employs a convergent strategy, where a deuterated menadione (B1676200) derivative is coupled with a geranylgeranyl side chain. researchgate.net For instance, a common approach involves:

Deuteration of the Naphthoquinone Core: The aromatic ring of a menadione precursor can be deuterated through hydrogen-deuterium exchange reactions under specific catalytic conditions.

Introduction of the Deuterated Methyl Group: A deuterated methyl group (CD3) can be introduced at the 2-position of the naphthoquinone ring.

Side-Chain Attachment: The deuterated naphthoquinone moiety is then coupled with the geranylgeranyl side chain. This can be achieved through various coupling reactions, such as those utilizing organometallic reagents or radical alkylation. google.comnih.gov For example, a radical alkylation can be initiated by benzoyl peroxide to couple an alkyl iodide with menadione. nih.gov

The stereochemistry of the polyisoprenoid side chain, which consists of four isoprene (B109036) units, is crucial for biological activity. mdpi.comgoogle.com Synthesis strategies often aim to produce the all-trans isomer, which is the most biologically active form. researchgate.net

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 1233937-25-1 | C₃₁H₃₃D₇O₂ | 451.69 g/mol |

| Menaquinone-4 | 863-61-6 | C₃₁H₄₀O₂ | 444.65 g/mol |

| Menadione | 58-27-5 | C₁₁H₈O₂ | 172.18 g/mol |

| Geranylgeraniol | 24034-73-9 | C₂₀H₃₄O | 290.48 g/mol |

Enzymatic Synthesis Approaches

While direct enzymatic synthesis of this compound from simple precursors is not a standard production method, enzymatic reactions play a crucial role in understanding its metabolism. In biological systems, Menaquinone-4 is synthesized from phylloquinone (vitamin K1) or menadione. google.comnih.gov

Research has identified the human enzyme UBIAD1 as a key player in the conversion of vitamin K derivatives into MK-4. jfda-online.com Studies have utilized deuterium-labeled precursors to trace this conversion. For example, when deuterium-labeled vitamin K derivatives are introduced to cells expressing the UBIAD1 gene, they are converted into deuterium-labeled MK-4 (MK-4-d7). jfda-online.com This enzymatic conversion confirms the biosynthetic pathway and the role of UBIAD1. jfda-online.com This process is not typically used for bulk synthesis but is critical for studying the in vivo formation of MK-4. jfda-online.com

Isotopic Purity and Enrichment Assessment

Ensuring the high isotopic purity and confirming the precise location of deuterium atoms are critical for the application of this compound in research. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are the primary analytical techniques used for this purpose.

High-Resolution Mass Spectrometry for Isotopic Abundance Determination

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic abundance and purity of this compound. vulcanchem.com It allows for the clear differentiation of the deuterated compound from its endogenous, non-labeled counterpart. vulcanchem.com

In a typical analysis, the mass spectrum will show a distribution of isotopologues. For a high-purity sample of this compound, the most abundant species will be the one with seven deuterium atoms (d7). lgcstandards.com A certificate of analysis for a commercial sample of this compound reported an isotopic purity of over 95%, with the d7 species being the most prominent. lgcstandards.com The mass distribution showed minimal presence of lower deuterated forms (d0 to d6). lgcstandards.com Techniques like liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are often employed for quantification in complex biological matrices. vulcanchem.comkarger.com

| Isotopologue | Normalized Intensity (%) |

|---|---|

| d0 | 0.32 |

| d1 | 0.20 |

| d2 | 3.11 |

| d3 | 0.00 |

| d4 | 0.00 |

| d5 | 0.60 |

| d6 | 4.00 |

| d7 | 91.76 |

This table is based on data from a certificate of analysis and is for illustrative purposes. lgcstandards.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Confirmation

For this compound, the deuterium atoms are expected at the C-5, C-6, C-7, and C-8 positions of the naphthoquinone ring and on the methyl group at the C-2 position. The absence of proton signals at these positions in the ¹H NMR spectrum and the presence of corresponding signals in the ²H NMR spectrum provide definitive structural confirmation. acs.org Two-dimensional NMR techniques, such as COSY and HSQC, can further elucidate the connectivity and confirm the structural integrity of the molecule. acs.org

Chromatographic Purification Techniques for Research Applications

Following synthesis, crude this compound must be purified to remove unreacted starting materials, byproducts, and isomers to achieve the high purity required for research applications. Chromatographic techniques are the primary methods used for this purification.

High-performance liquid chromatography (HPLC) is a widely used technique for the purification and analysis of this compound. vulcanchem.comfrontiersin.org Both normal-phase and reverse-phase HPLC can be employed. Reverse-phase HPLC, often using a C18 column, is common for separating menaquinones. cambridge.org The choice of mobile phase is critical for achieving good separation. A gradient elution with solvents like methanol, acetonitrile, isopropanol, and water is often used. karger.combevital.no

For preparative scale purification, flash column chromatography is a common technique. nih.govacs.org Silica gel is typically used as the stationary phase, and a solvent system such as n-pentane/ethyl acetate (B1210297) is used to elute the compounds. acs.org The progress of the purification is monitored by thin-layer chromatography (TLC). acs.org

Preparative HPLC for Isomer Separation and Purity

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the purification and isolation of high-purity target compounds from complex mixtures. shimadzu.be In the context of this compound, which is often synthesized as a mixture of geometric (cis/trans) isomers, preparative HPLC is essential for separating these isomers to obtain the desired biologically active all-trans form or to study the individual isomers. lgcstandards.comacs.org

The separation of menaquinone isomers can be challenging due to their structural similarity. However, specialized HPLC columns, such as those with C30 stationary phases, offer high shape selectivity for hydrophobic, long-chain, and structurally related isomers like menaquinones. thermofisher.com The efficiency of isomer separation is often dependent on temperature, with optimal resolution for some vitamin K isomers achieved at sub-ambient temperatures, for instance around 15°C. thermofisher.com

For the separation of menaquinone isomers, argentation chromatography, which utilizes silver ions to form complexes with the double bonds in the isoprenoid side chain, has been shown to be an effective semi-preparative HPLC method. nih.gov This technique has successfully resolved numerous geometric isomers of menaquinone-7 (B21479), a related compound, allowing for their isolation and subsequent structural identification by Nuclear Magnetic Resonance (NMR). nih.gov A similar principle can be applied to the separation of this compound isomers.

Following preparative HPLC, the purity of the collected fractions is typically assessed by analytical HPLC. For research-grade this compound, a purity of >95% is often required. lgcstandards.com

Table 1: HPLC Purity Data for this compound Batches

| Batch Number | Purity (at 254 nm) | Purity (at 250 nm) |

|---|---|---|

| 2-AVS-146-3 | 93.78% lgcstandards.com | Not Reported |

This interactive table allows for the comparison of purity data from different batches of this compound as determined by HPLC analysis at specific wavelengths.

Quality Control and Storage Conditions for Labeled Standards

The reliability of research findings using this compound as an internal standard is directly dependent on its quality and stability. Therefore, stringent quality control and adherence to appropriate storage conditions are paramount. caymanchem.com

Quality Control: The quality control of research-grade this compound involves a comprehensive set of analytical tests to confirm its identity, purity, and isotopic enrichment.

Identity Confirmation: The structural identity is confirmed using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which should conform to the expected structure of this compound. lgcstandards.comlgcstandards.com

Purity Assessment: As mentioned, HPLC is used to determine the chemical purity by separating the main compound from any impurities or isomers. lgcstandards.com A purity of over 95% is a common specification. lgcstandards.com

Isotopic Purity: The isotopic enrichment and distribution are critical parameters for a deuterated standard. This is determined by mass spectrometry, which measures the relative abundance of different deuterated forms (d0 to d7). A high isotopic purity, typically >95% for the d7 form, is desirable. lgcstandards.comlgcstandards.com

Table 2: Isotopic Purity of this compound Batches

| Batch Number | Isotopic Purity (d7) | Normalized Intensity Distribution |

|---|---|---|

| 2-AVS-146-3 | 96.5% lgcstandards.com | d0=0.32%, d1=0.20%, d2=3.11%, d3=0.00%, d4=0.00%, d5=0.60%, d6=4.00%, d7=91.76% lgcstandards.com |

This interactive table presents the isotopic purity and the distribution of deuterated species for different batches of this compound.

Storage Conditions: To ensure the long-term stability of this compound, specific storage conditions must be maintained.

Temperature: The compound should be stored at -20°C. caymanchem.comlgcstandards.comlgcstandards.com

Atmosphere: Storage under an inert atmosphere is recommended to prevent degradation. lgcstandards.comlgcstandards.com

Light: As a light-sensitive compound, it must be protected from light. lgcstandards.comlgcstandards.com

Stability: When stored correctly, this compound is stable for at least four years. caymanchem.com

Shipping: The product is typically shipped on wet or blue ice to maintain its integrity during transit. caymanchem.comlgcstandards.comlgcstandards.com

Table 3: Physicochemical and Storage Information for this compound

| Parameter | Specification | Reference |

|---|---|---|

| Molecular Formula | C₃₁H₃₃D₇O₂ | biomol.com |

| Molecular Weight | 451.69 g/mol | lgcstandards.com |

| Appearance | Colorless to Dark Yellow Oil to Semi-Solid | lgcstandards.com |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | lgcstandards.com |

| Long-Term Storage | -20°C, Inert atmosphere, Light sensitive | lgcstandards.comlgcstandards.com |

| Purity | >95% | lgcstandards.com |

This interactive table summarizes the key physicochemical properties and recommended storage conditions for this compound.

Advanced Analytical Methodologies Employing Menaquinone 4 D7 As an Internal Standard

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays

The development of robust LC-MS/MS assays is fundamental for the accurate measurement of menaquinones. The use of Menaquinone 4-d7 is integral to this process, ensuring reliable quantification by accounting for analyte loss during sample extraction and for matrix-induced variations in ionization efficiency. caymanchem.comunit.no Validation of these methods involves assessing parameters such as matrix effect, limit of quantification (LOQ), precision, and trueness to ensure the data generated is reliable. researchgate.net

Effective chromatographic separation is crucial for distinguishing different vitamin K vitamers and isolating them from interfering matrix components. In methods utilizing MK-4-d7, reversed-phase liquid chromatography is commonly employed. Optimization focuses on achieving baseline separation of all target analytes in a minimal amount of time. For instance, a reported LC-ESI-MS/MS method achieves a total run time of 9 minutes, which allows for the baseline separation of phylloquinone and menaquinones ranging from MK-4 to MK-10. unit.no This rapid yet effective separation is critical for high-throughput analysis. The near-identical retention times of MK-4 and its deuterated internal standard, MK-4-d7, ensure that they experience similar chromatographic conditions and matrix effects. researchgate.net

Table 1: Chromatographic Parameters for Menaquinone-4 and its Internal Standard

| Compound | Retention Time (min) |

|---|---|

| Menaquinone-4 (MK-4) | 1.485 |

| This compound (MK-4-d7) | 1.462 |

Data sourced from a study optimizing an Agilent 6470 triple quadrupole instrument. researchgate.net

Tandem mass spectrometry (MS/MS) operated in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for quantifying low-level analytes like MK-4 in complex matrices. This involves selecting a specific precursor ion for the analyte and its internal standard and monitoring unique product ions generated upon fragmentation (Collision-Induced Dissociation). The precursor ion for MK-4 is typically its protonated molecule [M+H]⁺ at m/z 445.71, while for MK-4-d7, it is m/z 452.71. researchgate.net The 7-dalton mass difference confirms the identity of the internal standard. caymanchem.com Specific transitions from the precursor to product ions are monitored to ensure specificity.

Table 2: Optimized MRM Parameters for Menaquinone-4 and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Menaquinone-4 | 445.71 | 187.1 | 25 |

| 445.71 | 109.1 | 21 | |

| This compound | 452.71 | 194.1 | 21 |

Data sourced from a study optimizing an Agilent 6470 triple quadrupole instrument. researchgate.net

Optimization of Chromatographic Separation Parameters for Menaquinones

Quantitative Analysis of Endogenous Menaquinone-4 in Biological Matrices

This compound is specifically intended for use as an internal standard for the quantification of endogenous MK-4 in various biological samples by LC-MS. caymanchem.com Its role is to mimic the behavior of the endogenous analyte through the entire analytical process, from extraction to detection.

Biological and food matrices are complex and can significantly impact the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. unit.no This can lead to either suppression or enhancement of the signal, causing inaccurate quantification. The co-elution of an ideal internal standard like MK-4-d7 with the native analyte allows for effective normalization. unit.no Because MK-4-d7 is affected by the matrix in the same way as MK-4, the ratio of the analyte peak area to the internal standard peak area remains constant, thus correcting for these matrix-induced variations. unit.no Assessing the matrix effect is a critical step in method validation to ensure accuracy. unit.no

For accurate quantification, a calibration curve is constructed by analyzing a series of standards containing known concentrations of MK-4 and a constant concentration of the internal standard, MK-4-d7. caymanchem.comresearchgate.net The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. A linear regression model is typically fitted to the data points. For high precision, it is recommended to construct a standard curve of peak intensity ratios of the deuterated versus the unlabeled standard. caymanchem.com In some applications, calibration curves for all vitamin K vitamers are constructed over multiple days to ensure consistency. researchgate.net

Matrix Effects and Internal Standard Normalization Strategies

Performance Characteristics and Quality Assurance

The validation of an analytical method demonstrates its fitness for a particular purpose. For LC-MS/MS methods using MK-4-d7, key performance characteristics are established to ensure data quality.

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. For the quantification of MK-4 in food matrices using an LC-ESI-MS/MS method with d7-labeled internal standards, LOQs have been reported to be ≤4 µ g/100g . researchgate.net

Precision: Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For MK-4, validated methods have demonstrated an intra- and inter-assay precision of less than 15%. researchgate.net

To ensure the quality and accuracy of results, methods are often compared against other validated techniques, such as LC with fluorescence detection (LC-FLD). Studies have shown no significant differences between the quantified content of MK-4 obtained by LC-ESI-MS/MS using MK-4-d7 and established LC-FLD methods. researchgate.net

Table 3: Summary of Compound Names

| Abbreviation/Common Name | Chemical Name |

|---|---|

| This compound / MK-4-d7 | 2-(methyl-d3)-3-[(2E,6E,10E)-3,7,11,15-tetramethyl-2,6,10,14-hexadecatetraen-1-yl]-1,4-naphthalenedione-5,6,7,8-d4 |

| Menaquinone-4 / MK-4 | 2-methyl-3-[(2E,6E,10E)-3,7,11,15-tetramethyl-2,6,10,14-hexadecatetraenyl]-1,4-naphthalenedione |

| Phylloquinone / PK | 2-methyl-3-(3,7,11,15-tetramethyl-2-hexadecenyl)-1,4-naphthalenedione |

| Menaquinone-5 / MK-5 | 2-methyl-3-(3,7,11,15,19-pentamethyl-2,6,10,14,18-eicosapentaenyl)-1,4-naphthalenedione |

| Menaquinone-7 (B21479) / MK-7 | 2-methyl-3-(3,7,11,15,19,23,27-heptamethyl-2,6,10,14,18,22,26-octacosaheptaenyl)-1,4-naphthalenedione |

| Menaquinone-9 / MK-9 | 2-methyl-3-(3,7,11,15,19,23,27,31,35-nonamethyl-2,6,10,14,18,22,26,30,34-hexatriacontanonaenyl)-1,4-naphthalenedione |

Sensitivity, Specificity, and Dynamic Range Determination

The validation of an analytical method is a prerequisite for its application, and the use of MK-4-d7 is integral to establishing its performance characteristics.

Sensitivity is defined by the Limit of Detection (LOD) and Limit of Quantification (LOQ), which represent the lowest concentration of an analyte that can be reliably detected and quantified, respectively. In methods employing MK-4-d7, these limits are determined for MK-4 and demonstrate the assay's ability to measure low endogenous levels. Research findings have reported varying but consistently low quantification limits across different matrices. For instance, an LC-MS/MS method for analyzing vitamin K in food achieved an LOQ of ≤4 µ g/100 g. nih.gov Another study in serum reported an LLOQ of 0.14 nmol/L for MK-4. bevital.no A separate analysis using charcoal-stripped plasma as a surrogate matrix achieved an LLOQ of 0.1 ng/mL. thermofisher.com

Specificity refers to the ability of the method to distinguish the analyte from other components in the sample. The use of tandem mass spectrometry (MS/MS) provides inherent specificity through the monitoring of specific precursor-to-product ion transitions. The inclusion of MK-4-d7 further enhances specificity. Since the internal standard has a different mass-to-charge ratio (m/z) from the native MK-4, the method can effectively differentiate the analyte from potential interferences. frontiersin.org Studies have confirmed that no interference occurs between phylloquinone (K1), MK-4, MK-7, and their respective deuterated internal standards during analysis. nih.govnih.gov This high specificity allows for accurate quantification even when co-eluting matrix components, such as phospholipids, are present. thermofisher.com

Dynamic Range pertains to the concentration range over which the method is linear and quantitative. The ratio of the analyte's peak area to the internal standard's (MK-4-d7) peak area is plotted against the analyte concentration to generate a calibration curve. Methods utilizing MK-4-d7 have demonstrated excellent linearity over wide concentration ranges. One study reported a linear range of 0.01 to 500 ng/mL with a coefficient of determination (R²) of 0.9987. frontiersin.org Other validated methods have shown linearity from 0.03 to 10 ng/mL, 0.1 to 10 ng/mL, and up to 15 nmol/L. bevital.nothermofisher.comnih.gov This wide dynamic range allows for the measurement of MK-4 in diverse samples with varying concentrations.

Table 1: Performance Characteristics of Analytical Methods Using this compound

| Parameter | Reported Value | Matrix | Source |

| Limit of Quantification (LOQ) | ≤4 µ g/100 g | Food | nih.gov |

| 0.14 nmol/L | Human Plasma | bevital.no | |

| 0.1 ng/mL | Charcoal-Stripped Plasma | thermofisher.com | |

| 50 pg/mL - 1 ng/mL | Serum | thermofisher.com | |

| Dynamic Range (Linearity) | 0.01 - 500 ng/mL | Standard Solution | frontiersin.org |

| 0.03 - 10 ng/mL | Pooled Serum | nih.gov | |

| 0.1 - 10 ng/mL | Charcoal-Stripped Plasma | thermofisher.com | |

| Up to 15 nmol/L | Human Plasma | bevital.no | |

| Coefficient of Determination (R²) | 0.9987 | Standard Solution | frontiersin.org |

| >0.95 | Various Matrices | thermofisher.com |

Precision, Accuracy, and Robustness Assessment

The reliability of an analytical method is determined by its precision, accuracy, and robustness, all of which are significantly improved by the use of an appropriate internal standard like MK-4-d7.

Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the coefficient of variation (%CV). Intra-assay precision (within-run variability) and inter-assay precision (between-run variability) are evaluated. For the quantification of MK-4 using MK-4-d7, methods consistently show high precision. One study reported intra- and inter-assay precision for MK-4 at <15%. nih.gov Another analysis in human serum documented inter-assay CVs for MK-4 at 15.2%, 9.2%, and 8.7% for different quality control levels. nih.govnih.gov A separate method achieved an inter-assay precision with a %CV of less than 10%. thermofisher.com

Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery studies or by analyzing certified reference materials. The use of MK-4-d7 corrects for analyte loss during sample extraction and processing, leading to high accuracy. Studies have reported mean recoveries of over 92% for MK-4. bevital.no Another method demonstrated accuracy with a percentage deviation from the targeted mean of less than 10%. thermofisher.com

Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters. The use of a stable, isotopically labeled internal standard like MK-4-d7 is a cornerstone of a robust method. It compensates for variability in extraction efficiency, injection volume, and ionization efficiency, ensuring that the results are reliable and reproducible across different analytical runs and laboratories. The consistent performance in terms of precision and accuracy across various studies and sample matrices is a testament to the robustness of these methods. nih.govthermofisher.comunit.no

Table 2: Precision and Accuracy Data from Assays Using this compound

| Parameter | Reported Value (%CV or % Deviation/Recovery) | Analyte | Source |

| Inter-Assay Precision | <15% CV | MK-4 | nih.gov |

| <10% CV | Vitamin K's | thermofisher.com | |

| 15.2%, 9.2%, 8.7% CV (at 3 QC levels) | MK-4 | nih.govnih.gov | |

| Intra-Assay Precision | <15% CV | MK-4 | nih.gov |

| 14.3%, 3.2%, 6.7% CV (at 3 QC levels) | MK-4 | nih.gov | |

| Accuracy (Recovery) | >92% | MK-4 | bevital.no |

| Accuracy (Deviation) | <10% from target mean | Vitamin K's | thermofisher.com |

Alternative Analytical Techniques (e.g., GC-MS if applicable)

While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most prominent and powerful technique for the quantification of menaquinones, it is not the only method for which MK-4-d7 is suitable.

Gas Chromatography-Mass Spectrometry (GC-MS) is another major analytical technique where this compound is intended for use as an internal standard. caymanchem.comglpbio.com GC-MS requires analytes to be volatile and thermally stable. While some vitamin K compounds may require derivatization to improve their chromatographic properties for GC analysis, the fundamental principle of using a stable isotope-labeled internal standard remains the same. MK-4-d7 would co-elute with MK-4 and provide for accurate quantification by correcting for variations in derivatization, injection, and ionization.

Older methods for vitamin K analysis include High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) after post-column reduction. bevital.no While robust, these methods can be labor-intensive and may lack the specificity required to distinguish the analyte from interfering compounds in complex matrices, a challenge that is effectively overcome by the superior selectivity of mass spectrometry. bevital.no The development of LC-MS/MS methods, facilitated by the availability of internal standards like MK-4-d7, represents a significant advancement, offering higher sample throughput, greater sensitivity, and more reliable quantification. bevital.no

Investigations into Menaquinone 4 D7 Biokinetics and Metabolic Pathways in Controlled Biological Systems

Absorption and Distribution Studies in in vitro Cell Culture Models

In vitro studies using cultured human cell lines have been instrumental in understanding the cellular handling of vitamin K analogs.

Research utilizing human cell lines, such as the hepatocarcinoma cell lines HepG2, Hep3B, and Huh7, as well as the osteoblast-like cell line MG-63, has demonstrated the cellular uptake of vitamin K forms. biomol.comnih.gov Studies comparing the uptake of ¹⁸O-labeled MK-4 and phylloquinone (PK) in HepG2 and MG-63 cells revealed that ¹⁸O-labeled MK-4 is absorbed into the cells more rapidly and to a greater extent than ¹⁸O-labeled PK. nih.gov This difference in uptake was not influenced by treatment with warfarin, an inhibitor of vitamin K metabolism. nih.gov

In rotenone-treated BV2 microglial cells, MK-4 was shown to suppress the upregulation of inflammatory markers in a dose-dependent manner, indicating cellular uptake and bioactivity. nih.gov Furthermore, in Caco-2 intestinal cells, while the cells did not convert PK to MK-4, they were capable of forming MK-4 when directly treated with menadione (B1676200) (MD), a precursor. nih.gov This suggests that the enterocytes may play a role in the final step of MK-4 synthesis from circulating menadione.

The enzyme responsible for the conversion of menadione to MK-4, UBIAD1, has been localized to the endoplasmic reticulum. jfda-online.com This localization is critical for the synthesis of MK-4 within the cell. Further analysis of subcellular localization of various proteins in melanoma tumor samples after cryoablation showed distribution in the nucleus, cytosol, plasma membrane, mitochondria, and extracellular space, although this was a general proteomic analysis and not specific to MK-4-d7. frontiersin.org Fluorescent analogs of menaquinone-4 have been developed to monitor its subcellular distribution using confocal laser scanning microscopy, which could be a valuable tool for future intracellular localization studies of MK-4-d7. researchgate.net

Cellular Uptake Kinetics and Saturation Studies

Pharmacokinetic Profiling in Pre-Clinical in vivo Models (e.g., Rodents)

Animal models, particularly rodents, have provided significant data on the in vivo behavior of MK-4-d7.

Studies in rats have shown that after oral administration of deuterium-labeled phylloquinone (PK-d7), both PK-d7 and the resulting deuterium-labeled MK-4 (MK-4-d7) are primarily observed in the lymph. researchgate.net The concentrations of both compounds increased 1 hour after administration, with PK-d7 peaking at 3 hours and MK-4-d7 at 4 hours, before gradually decreasing. researchgate.net However, the concentration of MK-4-d7 was approximately 1,000-fold lower than that of PK-d7 in the lymph. researchgate.net In contrast, a study comparing the bioavailability of MK-4 and MK-7 in healthy women found that after a single dose, MK-4 was not detectable in the serum at any time point, while MK-7 was well-absorbed and had a long half-life. nih.gov

A study in healthy male subjects on the bioavailability of menaquinone-7 (B21479) (MK-7) found that it was absorbed with peak plasma concentrations occurring at about 6 hours after intake and exhibited a very long half-life. cambridge.orgcambridge.org While this study focused on MK-7, it highlights the differences in pharmacokinetic profiles among menaquinones.

Following oral administration of PK-d7 to rats, MK-4-d7 is found in various tissues. researchgate.net Notably, high concentrations of MK-4 accumulate in the cerebrum of rats. researchgate.net There are considerable differences in the tissue distribution of PK-d7 and MK-4-d7, with PK being stored mainly in the liver, while MK-4 shows significant accumulation in the cerebrum. researchgate.net

Studies in mice have shown that dietary phylloquinone, MK-4, MK-7, and MK-9 all serve as precursors to tissue MK-4. researchgate.net Despite variations in the dietary vitamin K form, tissue concentrations of MK-4 in the kidney, adipose tissue, reproductive organs, bone, and pancreas were consistent across groups receiving equimolar supplementation. researchgate.net

| Tissue | PK-d7 Concentration (pmol/g) | MK-4-d7 Concentration (pmol/g) | Concentration Ratio (PK-d7 vs. MK-4-d7) |

|---|---|---|---|

| Liver | ~2600 | 16 | 16.3 |

| Heart | ~270 | 46 | 5.9 |

| Cerebrum | ~1300 | 650 | 2.0 |

Time-Dependent Plasma/Serum Concentration Profiles

Elucidation of Metabolic Transformations and Metabolite Identification

The primary metabolic transformation involving MK-4-d7 is its synthesis from precursor vitamin K forms. It is well-established that phylloquinone (PK) is converted to menaquinone-4 (MK-4) in vivo. biomol.comnih.govglpbio.comresearchgate.net This conversion involves the removal of the phytyl side chain from PK to form menadione (MD), which is then prenylated to MK-4. nih.govresearchgate.netmdpi.com The use of deuterium-labeled PK (PK-d7) has been instrumental in confirming this pathway, as the resulting MK-4-d7 contains the deuterium (B1214612) label on the naphthoquinone ring but not on the newly attached side chain. nih.gov

The enzyme UbiA prenyltransferase domain-containing protein 1 (UBIAD1) has been identified as the key enzyme responsible for the prenylation of menadione to form MK-4. jfda-online.comresearchgate.netmdpi.com Studies using short interfering RNA against the UBIAD1 gene in human cells inhibited the conversion of deuterium-labeled vitamin K derivatives into MK-4-d7. jfda-online.comresearchgate.net Conversely, expression of the UBIAD1 gene in insect cells enabled the conversion of these precursors to MK-4-d7. jfda-online.comresearchgate.net

Isolation and Structural Elucidation of Deuterated Metabolites

Investigations using deuterium-labeled vitamin K precursors have been fundamental in understanding the endogenous synthesis of Menaquinone-4 (MK-4). When deuterium-labeled phylloquinone (PK-d7) is administered orally in controlled rat models, it undergoes metabolic processing that leads to the formation of deuterated MK-4 (MK-4-d7). mdpi.com

The primary metabolic pathway involves the cleavage of the phytyl side chain from PK-d7 in the intestine, which releases deuterated menadione (MD-d7). mdpi.comresearchgate.net This intermediate is then absorbed and transported via the mesenteric lymphatic system and general circulation to various tissues. mdpi.comresearchgate.net Within the tissues, MD-d7 serves as the direct precursor for the synthesis of MK-4-d7. researchgate.net The successful isolation and identification of these deuterated metabolites, particularly MD-d7 in lymph and blood and the subsequent MK-4-d7 in tissues, have been achieved using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.netnih.gov This provides unequivocal evidence that circulating menadione, derived from dietary phylloquinone, is a key precursor for tissue MK-4 synthesis. researchgate.net

Studies have confirmed the presence of MK-4-d7 and its epoxide form in various tissues, including the cerebrum, liver, and pancreas, following oral administration of PK-d7 to mice. The tissue accumulation patterns of the deuterated forms (MK-4-d7 and its epoxide) were observed to coincide with the patterns of endogenous, non-labeled MK-4 and its epoxide, further validating this metabolic conversion pathway.

Excretion Pathways and Mass Balance Studies

Tracer experiments using labeled forms of vitamin K are essential for performing mass balance studies, which account for the total administered dose and its recovery through various excretory routes. researchgate.net These studies indicate that vitamin K is extensively metabolized, primarily in the liver, before being eliminated from the body. fao.org

Fecal and Urinary Excretion Profiles

Studies involving injected phylloquinone have shown that excretion occurs through both renal and hepatic pathways. fao.org In human tracer experiments, approximately 20% of an administered dose was recovered in the urine, while a larger portion, around 40-50%, was excreted in the feces via the bile. fao.org The primary metabolites found in urine are water-soluble glucuronide conjugates of carboxylic acids with shortened side chains (typically 5 and 7 carbons). fao.org

Fecal excretion consists of both unabsorbed vitamin K and metabolites eliminated through the bile. fao.org Given that Menaquinone 4-d7 follows the general metabolic pathways of K vitamins, a similar distribution of excretion is expected, with a significant portion being eliminated through feces after biliary secretion and a smaller, but substantial, amount excreted as urinary metabolites. In studies with other radiolabeled compounds, recovery in urine and feces can account for a large percentage of the administered dose over time. fao.org

| Excretion Route | Percentage of Recovered Dose | Metabolite Form |

|---|---|---|

| Fecal (via Bile) | ~40-50% | Conjugated metabolites, deconjugated by gut flora. fao.org |

| Urinary | ~20% | Glucuronide conjugates of 5- and 7-carbon side-chain carboxylic acids. fao.org |

Biliary Excretion and Enterohepatic Recirculation Investigations (inferred from general PK studies)

Biliary excretion is a major elimination route for lipophilic compounds like vitamin K and their metabolites. fao.orgnih.gov After metabolism in the liver, vitamin K metabolites are secreted into the bile, often as water-soluble conjugates, and then enter the intestinal tract. fao.org Here, they can be acted upon by gut microflora, which may deconjugate them, altering their solubility. fao.org

Enterohepatic recirculation is a process where compounds excreted in the bile are reabsorbed from the intestine and return to the liver via the portal circulation. researchgate.netresearchgate.netnih.gov This can prolong the half-life of a compound in the body. nih.gov However, for vitamin K, there is currently no strong evidence to suggest that an enterohepatic circulation pathway exists to conserve the body's stores. fao.org The side-chain-shortened carboxylic acid metabolites excreted in bile are not biologically active, and vitamin K itself is generally too lipophilic to be directly excreted in bile without prior metabolism. fao.org Therefore, while biliary excretion is a key step in the elimination of MK-4-d7 metabolites, significant enterohepatic recirculation of the active form is considered unlikely based on current knowledge of vitamin K physiology.

Pharmacodynamic Interrogations Using Labeled Tracers (at a mechanistic level)

The use of stable isotope-labeled tracers, such as this compound, is a powerful tool in molecular pharmacology for investigating the mechanisms of action of endogenous compounds and drugs. rroij.com By tracing the labeled molecule, researchers can gain detailed insights into metabolic pathways, receptor binding, and cellular effects without altering the fundamental biological processes. rroij.com

This compound is frequently used as an internal standard for the precise quantification of endogenous MK-4 in biological samples, which is crucial for establishing baseline levels and measuring changes in response to stimuli. nih.govcaymanchem.com Beyond quantification, tracers like MK-4-d7 are instrumental in elucidating pharmacodynamic mechanisms. For instance, studies have used deuterium-labeled vitamin K derivatives to confirm that UBIAD1 is the enzyme that synthesizes MK-4, a key finding for understanding vitamin K's tissue-specific roles. researchgate.net

At a mechanistic level, MK-4 has been shown to have functions beyond its traditional role as a cofactor for γ-glutamyl carboxylase. It can activate the steroid and xenobiotic receptor (SXR), which influences the catabolism of vitamin K. researchgate.net Furthermore, MK-4 has demonstrated specific effects on cellular processes. In pancreatic β-cells, MK-4 was found to amplify glucose-stimulated insulin (B600854) secretion by enhancing cyclic AMP (cAMP) levels through a protein kinase A (PKA)-independent pathway. nih.gov Using labeled tracers in such studies allows for a precise understanding of how the compound is taken up and utilized by the cell to exert these specific effects.

Mechanistic Studies Utilizing Menaquinone 4 D7 As a Biochemical Tracer

Characterization of Menaquinone 4-d7 Transport Mechanisms

The lipophilic nature of menaquinones necessitates specialized transport mechanisms for their distribution throughout the body. Studies utilizing MK-4-d7 have been instrumental in elucidating these pathways.

Role of Lipoproteins and Other Carriers in Menaquinone-4 Distribution

Following absorption, MK-4 is transported in the circulation via lipoproteins. wikipedia.orgmhmedical.comnih.gov Tracer studies, conceptually similar to those using MK-4-d7, have demonstrated that different K-vitamers associate with various lipoprotein fractions. nih.gov

Initially, after absorption, all K-vitamins, including MK-4, are predominantly found in the triacylglycerol-rich lipoprotein (TGRLP) fraction, which is primarily cleared by the liver. nih.gov However, unlike phylloquinone (K1), MK-4 is also found in low-density lipoprotein (LDL) and high-density lipoprotein (HDL) fractions. wikipedia.orgnih.gov This differential distribution suggests that menaquinones may have a more widespread impact on extra-hepatic tissues compared to phylloquinone. nih.gov

The association of MK-4 with various lipoproteins facilitates its delivery to tissues throughout the body. wikipedia.orgnih.gov Plasma concentrations of MK-4 have been shown to strongly correlate with plasma triglyceride concentrations, underscoring the link between lipid transport and vitamin K2 distribution. bevital.no

Interaction with Molecular Targets and Signaling Pathways

MK-4-d7 is a crucial tracer for studying how MK-4 interacts with its molecular targets and influences cellular signaling.

Protein-Binding Assays and Affinity Determinations

The primary role of vitamin K is as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which is essential for the activation of vitamin K-dependent proteins (VKDPs). mdpi.comjfda-online.com While direct protein-binding assays using MK-4-d7 as the labeled ligand are not extensively detailed in the reviewed literature, the quantification of MK-4-d7 in tissues provides indirect evidence of its interaction with local binding proteins and enzymes. The accumulation of MK-4-d7 in specific tissues like the brain, kidney, and pancreas points towards specific binding and retention mechanisms. nih.gov

The conversion of precursors to MK-4-d7 is catalyzed by UBIAD1, indicating a direct substrate-enzyme interaction. nih.govjfda-online.com The efficiency of this conversion in different cell lines and tissues can be used as a proxy for the affinity and activity of UBIAD1.

Enzyme Activation or Inhibition Studies with Labeled Substrates/Inhibitors

The synthesis of MK-4-d7 from deuterium-labeled precursors has been a cornerstone in identifying and characterizing the enzyme responsible for MK-4 biosynthesis.

Studies have conclusively identified UbiA prenyltransferase domain-containing protein 1 (UBIAD1) as the enzyme that converts menadione (B1676200) to MK-4. nih.govjfda-online.com In these studies, deuterium-labeled vitamin K derivatives (like K3-d8) were administered to cells, and the production of MK-4-d7 was measured. The inhibition of the UBIAD1 gene using short interfering RNA (siRNA) blocked the conversion of these precursors into MK-4-d7, confirming UBIAD1's role. nih.govjfda-online.com Conversely, overexpression of the UBIAD1 gene in insect cells led to the successful synthesis of MK-4-d7 from labeled precursors. nih.govjfda-online.com

The use of MK-4-d7 as a quantifiable product has enabled detailed enzymatic studies of UBIAD1. For instance, research has shown that the MK-4 biosynthetic activity of UBIAD1 is not affected by the vitamin K antagonist warfarin. nih.gov However, other compounds have been shown to inhibit this enzymatic conversion.

| Inhibitor Type | Compound(s) | Effect on MK-4-d7 Synthesis |

| Statins | Lipophilic statins | Directly inhibit the enzymatic activity of UBIAD1, reducing the conversion to MK-4. plos.org |

| Bisphosphonates | Various | Inhibit the conversion of precursors into MK-4-d7 in MG63 cells. plos.org |

This table summarizes findings from studies investigating the inhibition of UBIAD1 activity, where the synthesis of MK-4-d7 was used as the primary outcome measure.

Furthermore, studies using microsomal fractions from cells expressing UBIAD1 have elucidated the optimal conditions for its activity and its substrate specificity by measuring the production of MK-4-d7 and other menaquinones. plos.org These experiments demonstrated that UBIAD1 can utilize other isoprenyl side-chain sources like geranyl pyrophosphate (GPP) and farnesyl pyrophosphate (FPP) to produce other menaquinones. plos.org

Role in Lipid Metabolism and Membrane Integration Studies

The lipophilic nature of MK-4 intrinsically links it to lipid metabolism and membrane function.

Studies in hypercholesterolemic mice have shown that MK-4 can influence plasma lipid levels. nih.gov Supplementation with MK-4 led to an increase in plasma LDL and triglycerides, as well as hepatic steatosis. nih.gov It also increased the hepatic gene expression of genes involved in triglyceride and cholesterol synthesis. nih.gov While this study used non-labeled MK-4, tracer studies with MK-4-d7 would be invaluable for delineating the precise metabolic fate of MK-4 within the complex pathways of lipid metabolism.

The enzyme responsible for MK-4 synthesis, UBIAD1, is localized in the endoplasmic reticulum membrane. jfda-online.com This localization is significant as it places the synthesis of MK-4 directly within a key cellular membrane system involved in lipid and protein synthesis. The integration of newly synthesized MK-4 into cellular membranes is a critical aspect of its function, potentially influencing membrane properties and the activity of membrane-associated proteins. Studies have shown that menaquinones are essential components of the bacterial cell membrane, where they function as electron carriers. acs.org While the role in mammalian membranes is less defined, the localization of its synthesis suggests an integral relationship.

Incorporation into Cellular Lipids and Membranes

As a lipophilic, or fat-soluble, molecule, Menaquinone-4 is naturally partitioned into the lipid components of a cell. nih.gov Its structure, featuring a naphthoquinone ring and a geranylgeranyl side chain, facilitates its integration into the lipid bilayers of cellular and organellar membranes. caymanchem.comebi.ac.uk The use of tracers like MK-4-d7 allows researchers to track the absorption and distribution of vitamin K forms into the tissues where they accumulate. smolecule.com

Once administered, lipophilic tracers diffuse laterally within the plasma membrane, leading to the staining of the entire cell. thermofisher.com Studies tracking the conversion of other vitamin K forms into MK-4 show that the newly synthesized MK-4 accumulates in a variety of extrahepatic tissues, including the brain, pancreas, and kidney, demonstrating its effective incorporation into the cells of these organs. caymanchem.comresearchgate.netresearchgate.net The process begins with absorption via the lymphatic system, after which the vitamin K forms are transported to various tissues. researchgate.net For instance, after oral administration of deuterium-labeled phylloquinone (PK-d7) to mice, the converted MK-4-d7 was detected in the cerebrum, liver, and intestine, confirming its transport and uptake by these tissues. researchgate.net This incorporation is essential for the vitamin's function, as it acts as a cofactor for enzymes located within the cell, such as the endoplasmic reticulum-resident γ-glutamyl carboxylase (GGCX).

Impact on Membrane Fluidity or Lipid Raft Dynamics (if relevant to research)

Cellular membranes are not uniform structures; they contain microdomains such as lipid rafts, which are dynamic, ordered platforms enriched in cholesterol and sphingolipids. numberanalytics.complos.org These rafts play a role in organizing cellular processes like signal transduction by recruiting or excluding specific proteins. csic.es The fluidity of the membrane, a measure of the mobility of its lipid components, is crucial for these and other cellular functions. nih.goviiarjournals.org

Research in bacterial systems has shown that menaquinones can directly influence membrane properties. In Listeria monocytogenes, an increase in the content of Menaquinone-7 (B21479) (MK-7) at low temperatures leads to a fluidization of the membrane. nih.gov This adaptation helps maintain membrane function under cold stress and demonstrates that menaquinones can act as regulators of membrane fluidity in these organisms. nih.gov

However, there is currently a lack of specific research in the available scientific literature detailing a direct impact of Menaquinone-4 or its deuterated tracer, MK-4-d7, on membrane fluidity or lipid raft dynamics in mammalian cells. While MK-4's lipophilic nature ensures its presence in membranes, its specific role in modulating the physical properties of these membranes in higher organisms remains an area for future investigation.

Comparative Research and Methodological Innovations with Deuterated Menaquinone 4 D7

Comparative Biokinetics of Menaquinone 4-d7 Versus Unlabeled Analogs

The use of deuterated internal standards like MK-4-d7 is crucial for accurate quantification in bioanalytical studies. nih.gov These standards allow for the precise measurement of their unlabeled analogs by correcting for variations during sample processing and analysis.

Differences in Cellular and Subcellular Localization

Menaquinone-4 is found in high concentrations in extrahepatic tissues such as the brain, kidney, and pancreas. jfda-online.com The enzyme responsible for the final step of its synthesis, UBIAD1, has been localized to the endoplasmic reticulum. jfda-online.com Studies utilizing fluorescent analogs of menaquinone-4 have been employed to monitor its subcellular distribution. researchgate.net

The specific localization of MK-4 suggests it has functions beyond its role as a cofactor for gamma-glutamyl carboxylase. capes.gov.br While direct comparative studies on the cellular and subcellular localization of MK-4-d7 versus its unlabeled form are not prominent, the use of labeled compounds is implicit in the methodologies that would enable such investigations. For example, tracking the distribution of MK-4-d7 within different cellular compartments would provide a clear picture of its localization without the confounding presence of endogenous MK-4.

Advancements in Sample Preparation Techniques for Isotopic Analysis

The accurate quantification of menaquinones in biological matrices is challenging due to their lipophilic nature and low concentrations. nih.govresearchgate.net The use of deuterated internal standards like MK-4-d7 is a cornerstone of modern analytical methods, particularly those employing mass spectrometry. bevital.nonih.govfrontiersin.org

Automation and Miniaturization of Extraction Methods

Recent advancements in sample preparation have focused on increasing efficiency, reducing solvent consumption, and improving analyte recovery. mdpi.com Traditional methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are often laborious and use large volumes of organic solvents. nih.gov

Modern Extraction Techniques:

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction (ASE), this technique uses elevated temperatures and pressures to reduce extraction time and solvent volume. mdpi.com

Dispersive Liquid-Liquid Microextraction (DLLME): A miniaturized version of LLE that is faster and more environmentally friendly. mdpi.com

Supported Liquid Extraction (SLE): An automated technique that can be used for the simultaneous analysis of multiple fat-soluble vitamins. biotage.com

Ultrasound-Assisted Extraction: This method can be coupled with SPE for the efficient extraction of vitamin K from food matrices. mdpi.com

Lysozyme-Chloroform-Methanol (LCM) Method: A rapid and sensitive method for extracting menaquinones from wet bacterial biomass. d-nb.info

These modern techniques, often coupled with automation, allow for higher throughput analysis, which is essential for large-scale epidemiological studies. nih.gov For instance, an automated high-throughput LC-MS/MS method has been developed that requires only 50 µL of serum or plasma. nih.gov

| Technique | Principle | Advantages | Reference |

|---|---|---|---|

| Pressurized Liquid Extraction (PLE) | Uses elevated temperature and pressure for extraction. | Reduced extraction time and solvent volume. | mdpi.com |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Miniaturized liquid-liquid extraction. | Fast, environmentally friendly. | mdpi.com |

| Supported Liquid Extraction (SLE) | Automated extraction for multi-analyte analysis. | High-throughput, simultaneous analysis. | biotage.com |

| Ultrasound-Assisted Extraction with SPE | Uses ultrasonic waves to enhance extraction efficiency. | Efficient for food matrices. | mdpi.com |

| Lysozyme-Chloroform-Methanol (LCM) | Enzymatic lysis followed by solvent extraction. | Rapid, sensitive for bacterial biomass. | d-nb.info |

Derivatization Strategies for Enhanced Sensitivity (inferred from general analytical methods)

For detection methods that are not inherently as sensitive as mass spectrometry, such as fluorescence detection, derivatization is often necessary to enhance the signal of the analyte. mdpi.com Although mass spectrometry can often detect underivatized menaquinones, derivatization can still be employed to improve ionization efficiency and thus sensitivity. researchgate.net

Common Derivatization Approaches:

Post-Column Reduction: HPLC methods with fluorescence detection often require post-column reduction of menaquinones to their fluorescent hydroquinone (B1673460) forms using reducing agents like zinc. nih.govijpsonline.com

Chemical Derivatization: Reagents can be used to add a chemical tag to the analyte that is more easily detected. For example, derivatization with 3-mercaptopropionic acid or cysteamine (B1669678) has been used to significantly improve the lower limit of quantification for menadione (B1676200) (a vitamin K precursor) in LC-MS/MS analysis. nih.govresearchgate.net Girard's reagent P, a positively charged hydrazine (B178648) reagent, has been shown to enhance signals in mass spectrometry imaging. nih.gov

These strategies aim to increase the sensitivity and selectivity of the analytical method, allowing for the detection of trace amounts of menaquinones in complex biological samples. mdpi.com

Multi-Omics Integration and Systems Biology Approaches

The study of menaquinones is increasingly benefiting from systems biology and multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of biological processes. frontiersin.org These approaches are crucial for understanding the complex roles of vitamin K beyond its traditional function in blood coagulation. oup.com

For example, identifying the enzyme UBIAD1 as the key biosynthetic enzyme for MK-4 was achieved by screening the human genome database for prenylation enzymes and then confirming its function using RNA interference and expression studies in cell culture. jfda-online.com This discovery has opened up new avenues for research into the tissue-specific functions of MK-4 and the regulation of its synthesis. annualreviews.org

Systems biology approaches are also being used to investigate the role of vitamin K in metabolic health. oup.com For instance, studies have suggested that vitamin K intake can improve glucose metabolism by affecting insulin (B600854) secretion, a process potentially mediated by the vitamin K-dependent protein osteocalcin. oup.com

This compound in Quantitative Lipidomics

This compound is a cornerstone in the quantitative analysis of menaquinone-4 (MK-4) and other vitamin K analogs in various biological matrices. ontosight.aicaymanchem.com Its primary application is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. nih.govnih.gov The key advantage of using a deuterated standard like MK-4-d7 is that it co-elutes with the unlabeled analyte (endogenous MK-4) and exhibits identical ionization efficiency and fragmentation patterns, yet is distinguishable by its higher mass-to-charge ratio (m/z). researchgate.net This allows for precise correction of variations that can occur during sample preparation, extraction, and instrumental analysis, thereby minimizing matrix effects and improving the accuracy of quantification. unit.no

Research has demonstrated the successful application of MK-4-d7 in developing robust and sensitive assays for vitamin K vitamers in human plasma and serum, food, and animal tissues. nih.govunit.noresearchgate.net For instance, a novel LC-MS/MS method was developed for the simultaneous quantification of phylloquinone (PK), MK-4, and menaquinone-7 (B21479) (MK-7) in human serum, utilizing their respective d7-labeled internal standards. nih.gov This method achieved low limits of quantification and high precision, making it suitable for clinical research and reference value determination. nih.govnih.gov

Studies have reported detailed validation of these methods, showcasing their reliability. The use of d7-labeled internal standards, including MK-4-d7, has been shown to effectively compensate for matrix-induced signal suppression or enhancement in complex samples like food matrices and biological fluids. unit.noresearchgate.net The precision of these methods is often high, with intra- and inter-assay coefficients of variation (CVs) typically below 15%. nih.govnih.gov

The table below summarizes the performance of a representative LC-MS/MS method utilizing this compound for the quantification of MK-4 in human serum.

| Parameter | Performance Metric | Source |

| Analyte | Menaquinone-4 (MK-4) | nih.gov |

| Internal Standard | This compound (d7-MK-4) | nih.gov |

| Intra-Assay CV (%) | 14.3% (at 0.05 ng/mL), 3.2% (at 0.5 ng/mL), 6.7% (at 2.5 ng/mL) | nih.govnih.gov |

| Inter-Assay CV (%) | 15.2% (at 0.05 ng/mL), 9.2% (at 0.5 ng/mL), 8.7% (at 2.5 ng/mL) | nih.govnih.gov |

| Recovery (%) | 94.0 - 108.7 | nih.gov |

This interactive table provides a snapshot of the analytical performance of a typical LC-MS/MS method. The data highlights the high precision and accuracy achievable with the use of this compound as an internal standard.

Furthermore, stable isotope-labeled compounds like MK-4-d7 are instrumental in metabolic studies. They allow researchers to trace the conversion of various dietary forms of vitamin K, such as phylloquinone (PK) and other menaquinones (e.g., MK-7, MK-9), into tissue-specific MK-4. nih.govoup.comnih.gov By administering a labeled precursor and quantifying the resulting labeled MK-4, scientists can unequivocally track metabolic pathways and understand the tissue-specific biosynthesis of this vital lipid.

Integration with Proteomics and Metabolomics Data

The precise quantification of MK-4 afforded by the use of MK-4-d7 is a critical component of multi-omics research, which aims to provide a holistic view of biological systems by integrating data from genomics, transcriptomics, proteomics, and metabolomics. nih.govmetsysbio.com While lipidomics provides a snapshot of the lipid profile, integrating this data with proteomics and metabolomics allows for a more comprehensive understanding of the functional consequences of altered lipid levels. olink.com

Vitamin K's primary biological role is as a cofactor for the enzyme gamma-glutamyl carboxylase, which catalyzes the post-translational modification of specific glutamate (B1630785) residues to gamma-carboxyglutamate (B555490) (Gla) in a suite of proteins known as vitamin K-dependent proteins (VKDPs). nih.gov These proteins are involved in critical physiological processes, including blood coagulation, bone metabolism, and the prevention of vascular calcification. nih.gov

Therefore, quantitative data on MK-4 levels, obtained using MK-4-d7, can be directly correlated with proteomic analyses of the carboxylation status of VKDPs. For example, a decrease in tissue MK-4 levels could be linked to an increase in the undercarboxylated, inactive forms of these proteins, as measured by proteomic techniques like mass spectrometry or specific immunoassays. This integrated approach connects the lipid (MK-4) to its direct functional output at the protein level.

Moreover, metabolomics, the large-scale study of small molecules, can reveal broader metabolic shifts associated with changes in vitamin K status. mdpi.comfrontiersin.org By combining lipidomic data (MK-4 levels) with metabolomic profiles, researchers can identify downstream metabolic pathways affected by vitamin K. For instance, alterations in bone-related metabolites or markers of vascular health could be correlated with MK-4 concentrations. This integrated analysis helps to build a more complete picture of the systemic effects of vitamin K, moving beyond its classical roles. olink.com

Future Perspectives and Emerging Research Avenues for Menaquinone 4 D7

Exploration of Novel Deuteration Positions and Their Research Implications

The common form of deuterated Menaquinone-4 is MK-4-d7, where deuterium (B1214612) atoms are typically placed on the naphthoquinone ring and the methyl group. caymanchem.comontosight.ai The stability of these labels is crucial for their use as internal standards in mass spectrometry. sigmaaldrich.com However, the exploration of novel and specific deuteration positions on the menaquinone molecule holds significant implications for a deeper understanding of its metabolism and function.

One of the key metabolic pathways of vitamin K involves the conversion of dietary phylloquinone (PK) and other menaquinones into MK-4 in various tissues. nih.gov Studies using deuterium-labeled phylloquinone have been instrumental in confirming that this conversion involves the removal of the original side chain and the substitution of a new, unlabeled geranylgeranyl side chain to form MK-4. nih.gov In these studies, the deuterium label was strategically placed on the naphthoquinone ring, which was retained in the final MK-4 molecule, providing clear evidence for this metabolic route. nih.gov

Future research could involve the synthesis of MK-4 with deuterium labels at specific positions on the geranylgeranyl side chain. By tracing the metabolic fate of these specifically labeled molecules, researchers could investigate the stability of the side chain itself, explore potential side-chain modification reactions, and gain further insights into the tissue-specific synthesis and function of MK-4. For instance, if a side-chain labeled MK-4 were administered, its stability or degradation could be monitored, providing data on metabolic pathways that are currently not well understood.

The implications of site-specific deuteration extend to understanding the biological activity of different parts of the molecule. While the naphthoquinone ring is the active site for carboxylation, the side chain influences absorption, transport, and tissue distribution. mdpi.com By using differently labeled menaquinones, it may be possible to more accurately track the journey of the entire molecule versus its constituent parts after metabolic cleavage.

Table 1: Research Implications of Site-Specific Deuteration of Menaquinones

| Deuteration Position | Potential Research Application | Scientific Question Addressed |

| Naphthoquinone Ring | Tracing metabolic conversion from other vitamin K forms to MK-4. nih.gov | Is the naphthoquinone ring conserved during metabolic conversion? |

| Methyl Group on Ring | Standard for quantification and metabolic tracing. | How is MK-4 distributed and metabolized in tissues? |

| Geranylgeranyl Side Chain | Investigating side-chain metabolism and stability. | Is the side chain of MK-4 modified or degraded in vivo? |

| Specific Isoprenoid Units | Understanding the role of side-chain length and saturation. | Does the saturation level of the side chain affect metabolic fate? |

Development of Advanced Imaging Techniques with Labeled Menaquinones (e.g., applications for tracer imaging)

While MK-4-d7 is primarily used for mass spectrometry-based quantification, the broader field of labeled compounds includes isotopes suitable for advanced imaging techniques. Positron Emission Tomography (PET) is a highly sensitive, non-invasive imaging modality that uses radiotracers to visualize and measure metabolic processes in vivo. wikipedia.orgnih.gov This technology holds considerable promise for studying the role of vitamin K in health and disease.

A key area of interest is cardiovascular calcification, a process where vitamin K-dependent proteins play an inhibitory role. frontiersin.org Advanced imaging techniques such as PET, often combined with Computed Tomography (PET/CT), are being used to detect and quantify vascular calcification. frontiersin.orgnih.gov For instance, the radiotracer ¹⁸F-Sodium Fluoride (¹⁸F-NaF) is used in PET scans to identify areas of active calcium deposition in blood vessels and heart valves. frontiersin.orgnih.gov

The development of menaquinones labeled with positron-emitting isotopes, such as Fluorine-18 (¹⁸F), could create powerful tools for imaging the distribution and activity of vitamin K in the body. An ¹⁸F-labeled MK-4 could be used as a PET tracer to directly visualize its uptake and accumulation in specific tissues like the arteries, bone, and other organs. This would provide invaluable in vivo data on the tissue-specific roles of MK-4, moving beyond what can be inferred from blood level measurements or post-mortem tissue analysis. Such a tracer could help answer critical questions about how vitamin K supplementation affects target tissues and its role in preventing pathological calcification. nih.gov

The potential applications for such advanced imaging include:

Cardiovascular Research: Directly imaging the accumulation of labeled MK-4 in arterial plaques to understand its role in inhibiting vascular calcification.

Bone Metabolism: Visualizing the uptake of labeled menaquinones in bone to study their function in bone mineralization and osteoporosis.

Oncology: Investigating the distribution of labeled vitamin K in tumors, given the observed effects of MK-4 on cell cycle arrest in some cancer cells. caymanchem.com

Application of Menaquinone 4-d7 in High-Throughput Screening Methodologies (inferred from its role as a research tool)

High-throughput screening (HTS) is a critical technology in drug discovery and biotechnology for rapidly testing large numbers of compounds or genetic modifications. While direct evidence for the widespread use of MK-4-d7 in HTS is emerging, its role as a precise analytical standard makes it an indispensable tool for validating HTS methods focused on menaquinone production.

Research has demonstrated the use of HTS to identify bacterial strains that are high producers of Menaquinone-7 (B21479) (MK-7). mdpi.comnih.gov One such method uses Fluorescence-Activated Cell Sorting (FACS), where the fluorescence intensity of a dye that reflects the cell membrane potential is correlated with the MK-7 content. nih.gov In these experiments, thousands of mutant cells can be rapidly screened to find those with the highest production levels.

In this context, MK-4-d7 serves a crucial role in the validation and calibration phases of developing such HTS assays. After identifying promising candidates through the initial high-throughput method, the actual menaquinone content must be accurately quantified to confirm the results. This is typically done using liquid chromatography-tandem mass spectrometry (LC-MS/MS), where a stable isotope-labeled internal standard like MK-4-d7 is essential for accurate and precise quantification. frontiersin.orgbevital.no

Future applications could see the integration of mass spectrometry directly into HTS workflows, where MK-4-d7 would be used as an internal standard in every sample to ensure the reliability of large-scale screening data. This would be particularly valuable in screening for small molecules that might enhance the endogenous production of MK-4 or for enzymes involved in the vitamin K cycle.

Table 2: Role of this compound in High-Throughput Screening

| Screening Phase | Application of this compound | Purpose |

| Method Development | Used to establish a correlation between the screening signal (e.g., fluorescence) and the actual menaquinone concentration. | To validate that the HTS signal is a reliable proxy for menaquinone levels. |

| Hit Confirmation | Used as an internal standard in LC-MS/MS analysis of top candidate strains or compounds. | To accurately quantify menaquinone production and confirm the initial screening results. |

| Quantitative HTS | Potential for direct inclusion in each well of a screening plate for automated MS-based screening. | To provide real-time, accurate quantification for every sample in a large-scale screen. |

Q & A

Q. What analytical methods are recommended for characterizing Menaquinone 4-d7 (MK-4-d7) in experimental settings?

MK-4-d7, a deuterated isotopologue of vitamin K2, requires rigorous characterization using techniques such as nuclear magnetic resonance (NMR) for structural confirmation and high-resolution mass spectrometry (HRMS) to verify isotopic purity (>97%) and molecular integrity. Quantitative analysis often employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to minimize matrix effects . Researchers should validate methods using reference materials (e.g., CAS 1233937-25-1) and ensure reproducibility by replicating experiments across multiple analytical batches .

Q. How can researchers design protocols to quantify MK-4-d7 in biological matrices (e.g., plasma, tissues)?

Key steps include:

- Sample preparation : Liquid-liquid extraction or solid-phase extraction to isolate MK-4-d7 from lipid-rich matrices.

- Calibration curves : Use deuterated analogs (e.g., MK-4-d7 itself) as internal standards to correct for recovery variability.